molecular formula C14H14N2O2 B12890710 3-(Pyrrolidine-1-carbonyl)quinolin-4(1H)-one

3-(Pyrrolidine-1-carbonyl)quinolin-4(1H)-one

Cat. No.: B12890710
M. Wt: 242.27 g/mol
InChI Key: PIQWFGCWXRRWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrrolidine-1-carbonyl)quinolin-4(1H)-one is a heterocyclic compound that features a quinoline core structure with a pyrrolidine-1-carbonyl substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidine-1-carbonyl)quinolin-4(1H)-one typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Pyrrolidine-1-carbonyl Group: The pyrrolidine-1-carbonyl group can be introduced via an acylation reaction. This involves reacting the quinoline derivative with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidine-1-carbonyl)quinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by using reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-(Pyrrolidine-1-carbonyl)quinolin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its potential anti-inflammatory and anticancer properties.

    Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidine-1-carbonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidine-1-carbonyl)quinolin-4(1H)-one: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    3-(Morpholine-1-carbonyl)quinolin-4(1H)-one: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

3-(Pyrrolidine-1-carbonyl)quinolin-4(1H)-one is unique due to the presence of the pyrrolidine-1-carbonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in drug design to develop compounds with specific therapeutic effects.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

3-(pyrrolidine-1-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C14H14N2O2/c17-13-10-5-1-2-6-12(10)15-9-11(13)14(18)16-7-3-4-8-16/h1-2,5-6,9H,3-4,7-8H2,(H,15,17)

InChI Key

PIQWFGCWXRRWFM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CNC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.